![molecular formula C24H18ClN5O3S B2573024 2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1105240-86-5](/img/structure/B2573024.png)
2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide
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Description
2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H18ClN5O3S and its molecular weight is 491.95. The purity is usually 95%.
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Scientific Research Applications
- Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Some of these compounds also showed low cytotoxicity to human cells .
- A derivative of this compound, specifically 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated anticonvulsant activity. It exhibited more beneficial ED50 and protective index values than the reference drug valproic acid in animal tests .
- The same active substance mentioned above (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) also showed antinociceptive activity. It outperformed valproic acid in tests related to pain relief .
- Docking studies revealed that the derivatized conjugates of this compound have suitable interactions, making them promising candidates for further development .
- Although not directly related to the compound, reactions of thiazolo[3,2-a]pyrimidin-3(2H)-ones with electrophiles have been studied. These reactions involve arenediazonium salts, nitrous acid, and C-electrophiles, providing insights into the compound’s reactivity .
Anti-Tubercular Activity
Anticonvulsant Properties
Antinociceptive Activity
Docking Studies and Molecular Interactions
Thiazolo[3,2-a]pyrimidin-3(2H)-ones Reactions
properties
IUPAC Name |
2-[6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-13-6-5-7-15(10-13)27-18(31)11-30-12-26-23-19(24(30)32)14(2)20(34-23)22-28-21(29-33-22)16-8-3-4-9-17(16)25/h3-10,12H,11H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVOTIAZAHQKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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